N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a synthetic organic compound featuring a chromeno-thiazole core fused with a benzamide moiety substituted by an isopropylsulfonyl group. The isopropylsulfonyl group at the 3-position of the benzamide enhances electron-withdrawing properties, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-12(2)28(24,25)14-7-5-6-13(10-14)19(23)22-20-21-18-15-8-3-4-9-16(15)26-11-17(18)27-20/h3-10,12H,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPZFTVLOQVNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Chromeno[4,3-d]thiazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a chromone derivative under acidic or basic conditions.
Amidation: The final step involves the coupling of the sulfonylated chromeno[4,3-d]thiazole with 3-aminobenzamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the structure, potentially converting them to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research is focused on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to modulate biological pathways could lead to new treatments for various diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related derivatives, focusing on core heterocycles, substituents, and synthetic strategies. Below is a detailed analysis:
Core Heterocycle Variations
- The isopropylsulfonyl group in the target compound may improve lipophilicity compared to halogenated phenylsulfonyl groups in triazole derivatives (e.g., compounds [7–9]) .
Substituent Effects
- Sulfonyl Groups: The isopropylsulfonyl substituent in the target compound is bulkier and more electron-withdrawing than the 4-X-phenylsulfonyl groups (X = H, Cl, Br) in triazole derivatives . This could reduce metabolic oxidation but increase steric hindrance in target binding. In compound N-[5,5-bis(oxidanylidene)-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide , the trifluoromethyl group enhances electronegativity and bioavailability, contrasting with the isopropylsulfonyl’s steric effects.
- Aromatic Systems: The chromeno-thiazole system provides a planar, fused-ring scaffold, whereas the thieno-pyridine core in compounds introduces a sulfur atom and non-planar geometry, altering solubility and binding modes .
Spectral Confirmation
IR Spectroscopy :
NMR Analysis :
Biological Activity
The compound N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is part of a class of heterocyclic compounds characterized by their unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structure
The compound features a chromene ring fused with a thiazole structure and an isopropylsulfonyl benzamide moiety. This specific arrangement contributes to its diverse biological activities.
Molecular Formula
- Molecular Formula: C₁₈H₁₈N₂O₄S
- Molecular Weight: 354.42 g/mol
Anticancer Properties
Recent studies have indicated that derivatives of chromeno-thiazole compounds exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and SK-BR-3) and lung cancer (A549) cells. The mechanism often involves the inhibition of key growth factor receptors such as EGFR and HER-2, leading to reduced tumor growth and angiogenesis .
The biological activity of this compound may involve several mechanisms:
- Targeting Kinase Activity: The compound is believed to inhibit the kinase activity associated with oncogenic receptors like EGFR and HER-2, which are crucial for cell signaling in cancer proliferation.
- Induction of Apoptosis: Studies suggest that it can induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) production and releasing cytochrome c from mitochondria, thereby triggering the apoptotic pathway .
- Inhibition of Angiogenesis: By reducing the secretion of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), it may inhibit angiogenesis, which is vital for tumor growth .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound may exhibit anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways, potentially affecting immune cell activity and cytokine release.
Case Studies
-
In Vitro Studies:
- A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines compared to control groups. The IC50 values indicated potent activity against these cells.
- In Vivo Studies:
Comparative Analysis
A comparison with other similar compounds reveals that this compound has unique properties that enhance its therapeutic potential:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism |
|---|---|---|---|
| This compound | High | Moderate | EGFR/HER-2 inhibition |
| N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide | Moderate | Low | General thiazole activity |
| N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide | Low | Moderate | Non-specific |
Q & A
Q. What are the optimal synthetic routes for preparing N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiazole derivatives with sulfonylbenzamide precursors. Key steps include:
- Thiazole ring formation : Use α-haloketones and thiourea under acidic/basic conditions (e.g., HCl/NaOH) to construct the chromeno-thiazole core .
- Sulfonylation : React with isopropylsulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor yields via HPLC and confirm structures with NMR and MS .
Q. How can researchers validate the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 1H/13C NMR : Verify aromatic protons (δ 6.8–8.2 ppm), sulfonyl group (δ 3.1–3.5 ppm for isopropyl), and chromeno-thiazole backbone .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C22H19N3O3S2) and fragmentation patterns .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect impurities .
Q. What preliminary assays are recommended to screen for biological activity, such as anticancer or antimicrobial effects?
- Methodological Answer :
- Anticancer screening : Use the NCI-60 cell line panel to evaluate IC50 values. Prioritize cell lines with high sensitivity (e.g., melanoma, breast cancer) .
- Antimicrobial testing : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic assays : Measure apoptosis (Annexin V/PI staining) or kinase inhibition (e.g., mTOR or MEK pathways) to identify targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies (e.g., divergent IC50 values in cancer models)?
- Methodological Answer :
- Standardize protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound dissolution (DMSO concentration ≤0.1%) .
- Validate target engagement : Use CRISPR knockout models or isotopic binding assays (e.g., 3H-labeled compound) to confirm direct interactions with suspected targets .
- Cross-validate data : Compare results across orthogonal assays (e.g., Western blot for protein expression vs. functional cell viability assays) .
Q. What strategies are effective in improving the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
- Methodological Answer :
- Solubility enhancement : Synthesize prodrugs (e.g., phosphate esters) or use co-solvents (cyclodextrins) in formulation .
- Metabolic stability : Introduce fluorine atoms or methyl groups to block cytochrome P450 oxidation sites. Validate stability in liver microsome assays (human/rat) .
- Lipophilicity adjustment : Replace the isopropylsulfonyl group with polar substituents (e.g., morpholine) to improve LogP values .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency or reduced toxicity?
- Methodological Answer :
- Core modifications : Substitute the chromeno-thiazole moiety with pyrido[4,3-d]pyrimidine to enhance π-π stacking with target proteins .
- Substituent analysis : Test analogs with varied sulfonyl groups (e.g., trifluoromethyl, phenyl) to optimize steric and electronic effects .
- Toxicity profiling : Use in vitro hepatocyte assays (CYP inhibition) and in vivo rodent models to prioritize low-toxicity candidates .
Q. What computational methods are suitable for predicting binding modes and off-target effects of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., MEK or mTOR) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- Off-target prediction : Employ SwissTargetPrediction or Pharos to identify risk pathways (e.g., GPCRs, ion channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
